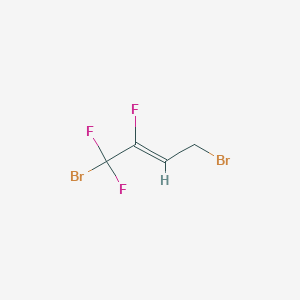
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” notation indicates the specific geometric configuration of the molecule, where the highest priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a trifluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and precise temperature control are crucial to achieving high efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Dibromo or dihydro derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Applications De Recherche Scientifique
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,4-Dibromo-1,1,2-trifluoro-2-butene: The geometric isomer with different spatial arrangement.
1,4-Dibromo-2-butene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1,2-Trifluoro-2-butene: Lacks the bromine atoms, affecting its reactivity and applications.
Uniqueness
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C4H3Br2F3 |
|---|---|
Poids moléculaire |
267.87 g/mol |
Nom IUPAC |
(Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-1-3(7)4(6,8)9/h1H,2H2/b3-1- |
Clé InChI |
VHSKOJYDDTXSAC-IWQZZHSRSA-N |
SMILES isomérique |
C(/C=C(/C(F)(F)Br)\F)Br |
SMILES canonique |
C(C=C(C(F)(F)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




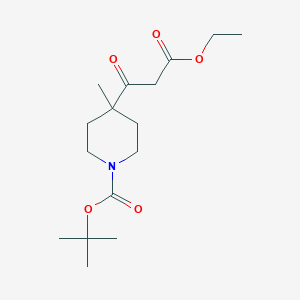
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
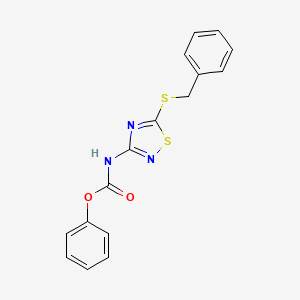
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
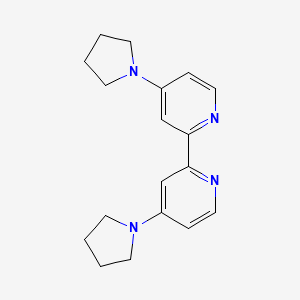
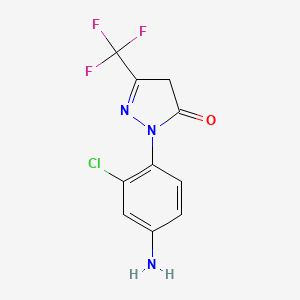
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
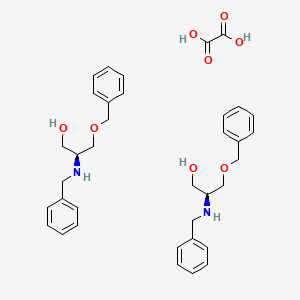
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)


